![molecular formula C20H26N2O B3851735 1-[4-(benzyloxy)benzyl]-4-methyl-1,4-diazepane](/img/structure/B3851735.png)
1-[4-(benzyloxy)benzyl]-4-methyl-1,4-diazepane
Overview
Description
1-[4-(Benzyloxy)benzyl]-4-methyl-1,4-diazepane is a synthetic organic compound belonging to the class of diazepanes It features a benzyl group substituted with a benzyloxy group at the para position, attached to a diazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(benzyloxy)benzyl]-4-methyl-1,4-diazepane typically involves a multi-step process. One common method includes the following steps:
Formation of 4-(benzyloxy)benzyl chloride: This intermediate is prepared by reacting 4-hydroxybenzyl alcohol with benzyl chloride in the presence of a base such as sodium hydroxide.
Nucleophilic Substitution: The 4-(benzyloxy)benzyl chloride is then reacted with 4-methyl-1,4-diazepane in the presence of a suitable base like potassium carbonate to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Benzyloxy)benzyl]-4-methyl-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzyl group can be reduced to form the corresponding alkane.
Substitution: The diazepane ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Benzyloxybenzaldehyde or benzyloxybenzoic acid.
Reduction: Benzylbenzene.
Substitution: Various substituted diazepanes depending on the nucleophile used.
Scientific Research Applications
1-[4-(Benzyloxy)benzyl]-4-methyl-1,4-diazepane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an anxiolytic or anticonvulsant.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-(benzyloxy)benzyl]-4-methyl-1,4-diazepane involves its interaction with specific molecular targets. It may act on neurotransmitter receptors in the brain, modulating their activity and leading to therapeutic effects. The exact pathways and targets are still under investigation, but it is believed to influence the gamma-aminobutyric acid (GABA) system.
Comparison with Similar Compounds
1-Benzyl-4-methyl-1,4-diazepane: Lacks the benzyloxy group, resulting in different chemical properties and biological activity.
4-(Benzyloxy)benzyl chloride: An intermediate in the synthesis of the target compound.
4-Methyl-1,4-diazepane: The parent diazepane without the benzyl substitution.
Uniqueness: 1-[4-(Benzyloxy)benzyl]-4-methyl-1,4-diazepane is unique due to the presence of both the benzyloxy and benzyl groups, which confer specific chemical reactivity and potential biological activity not seen in its simpler analogs.
Properties
IUPAC Name |
1-methyl-4-[(4-phenylmethoxyphenyl)methyl]-1,4-diazepane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O/c1-21-12-5-13-22(15-14-21)16-18-8-10-20(11-9-18)23-17-19-6-3-2-4-7-19/h2-4,6-11H,5,12-17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJFIRVKLWWWLTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC2=CC=C(C=C2)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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